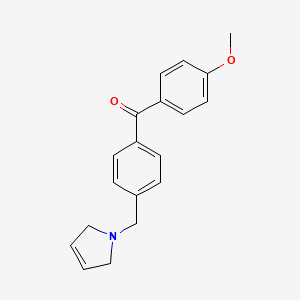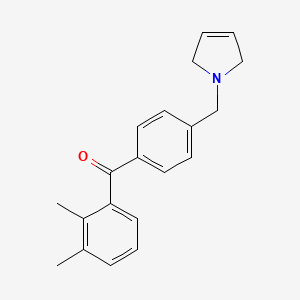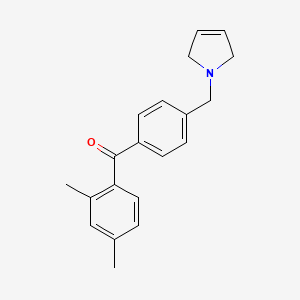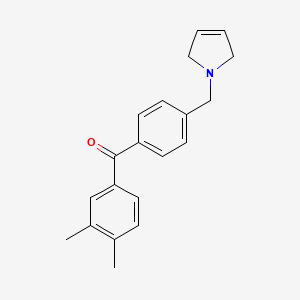
3-(3-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP) is synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV–vis spectral methods .Molecular Structure Analysis
The molecular structure of similar compounds like 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA), classified as a hydroxycinnamic acid, is a phenolic acid that represents the reduced form of 4-hydroxy-3-methoxycinnamic acid .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and can involve various pathways. For example, 3-Methoxypropionic acid is an alkoxy acid. The base-catalyzed methanolysis of 1-nitroso-5,6-dihydrouracil, a potent liver carcinogen, is reported to yield 3-methoxypropionic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 3-(3-Methoxyphenyl)propionic acid has a molecular weight of 180.20 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis and structural evaluations of similar compounds, such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, have been explored. These studies involve a combined experimental and theoretical approach, focusing on crystal structure and spectroscopic investigations, which can be relevant for understanding the properties of 3-(3-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid (Ö. Tamer et al., 2015).
Chemical Reactions and Mechanisms
- Investigations into the reactions of similar dihydroisoxazoles with nucleophiles, which can shed light on the chemical behavior and potential applications of 3-(3-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid in various reactions (D. Pocar et al., 1980).
Synthesis of Novel Derivatives
- The synthesis of novel derivatives involving related chemical structures, such as indole-benzimidazole compounds, provides insights into the versatility of these chemical frameworks for creating new molecules with potential scientific applications (Xin-ying Wang et al., 2016).
Nonlinear Optical Properties
- Research on similar molecules demonstrates their potential in nonlinear optical applications due to the small energy gap between their frontier molecular orbitals (Ö. Tamer et al., 2015).
Anticancer Activity
- Certain dihydroisoxazole derivatives have been synthesized and evaluated for their antitumor activity, indicating the potential use of 3-(3-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid in developing anticancer agents (Xinhua Liu et al., 2008).
Crystal Structure Determination
- Research involving the crystal structure determination of related compounds aids in understanding the molecular geometry and packing, which is crucial for predicting the physical and chemical properties of 3-(3-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid (Isuru R. Kumarasinghe et al., 2009).
Catalytic and Organocatalytic Applications
- Studies on the use of related compounds as catalysts or organocatalysts in various chemical reactions can provide a foundation for exploring the catalytic capabilities of 3-(3-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid (M. Zolfigol et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-8-4-2-3-7(5-8)9-6-10(11(13)14)16-12-9/h2-5,10H,6H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIQUJAJLOOAOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

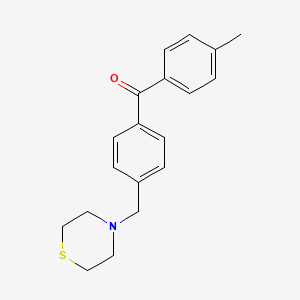
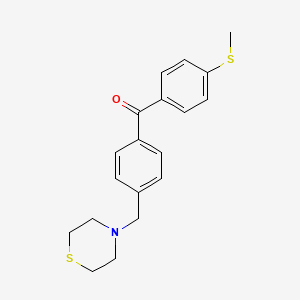


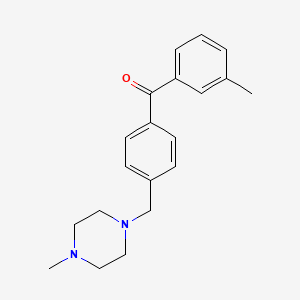
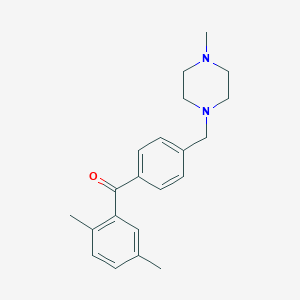
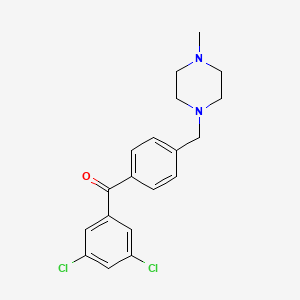

![Ethyl 6-[4-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1359516.png)
![Ethyl 8-[4-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359517.png)
